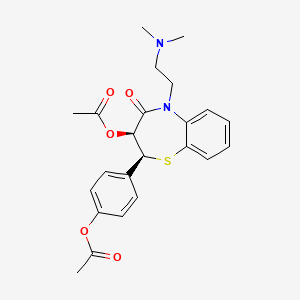![molecular formula C22H28N2O B13404717 Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- CAS No. 90736-12-2](/img/structure/B13404717.png)
Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide lies in its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
90736-12-2 |
|---|---|
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-8-10-21(11-9-18)24(19(2)25)22-13-16-23(17-14-22)15-12-20-6-4-3-5-7-20/h3-11,22H,12-17H2,1-2H3 |
Clé InChI |
JNQPTABAZAHVEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


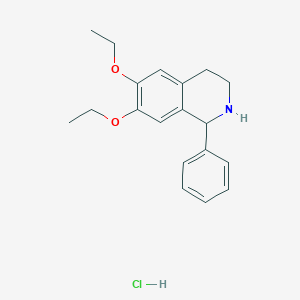
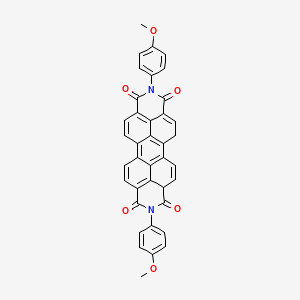
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
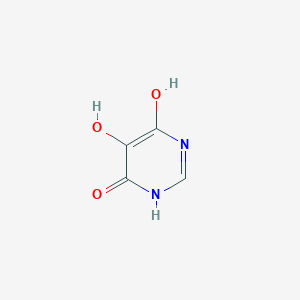

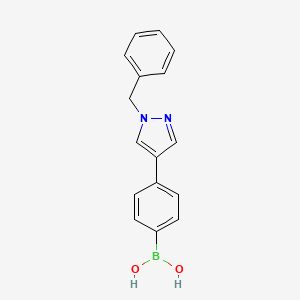
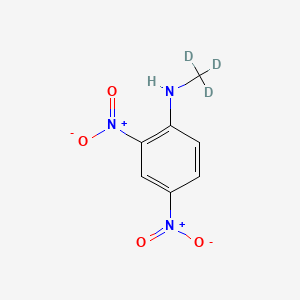
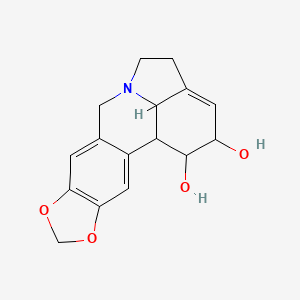
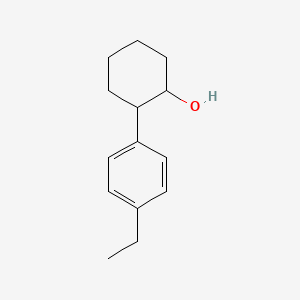
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
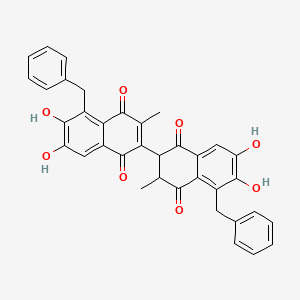
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
